

FT-IR Analysis of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-bromo-7-methoxy-9H-carbazole

Cat. No.: B1278096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **2-bromo-7-methoxy-9H-carbazole**. Due to the limited availability of direct experimental data for this specific compound, this document presents an in-depth analysis based on the characteristic vibrational frequencies of its constituent functional groups: the carbazole core, the bromine substituent, and the methoxy group. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related carbazole derivatives.

Core Concepts in the FT-IR Spectrum of 2-bromo-7-methoxy-9H-carbazole

The infrared spectrum of **2-bromo-7-methoxy-9H-carbazole** is primarily defined by the vibrational modes of its aromatic carbazole skeleton, the N-H bond of the secondary amine, the C-O stretching of the methoxy group, and the C-Br stretching frequency. The positions of the substituents (bromo at position 2 and methoxy at position 7) on the carbazole ring will influence the out-of-plane C-H bending vibrations, providing information about the substitution pattern.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for **2-bromo-7-methoxy-9H-carbazole**. These predictions are derived from the known spectral data of

carbazole and the typical frequency ranges for the bromo and methoxy functional groups.[1][2][3]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Functional Group Assignment
N-H Stretching	~3420	Secondary Amine (Carbazole)
Aromatic C-H Stretching	~3100 - 3000	Carbazole Ring
Asymmetric CH ₃ Stretching	~2950	Methoxy Group
Symmetric CH ₃ Stretching	~2840	Methoxy Group
Aromatic C=C Stretching	~1600, ~1480, ~1450	Carbazole Ring
N-H Bending	~1500	Secondary Amine (Carbazole)
Asymmetric C-O-C Stretching	~1240	Aryl-Alkyl Ether (Methoxy)
Symmetric C-O-C Stretching	~1030	Aryl-Alkyl Ether (Methoxy)
Out-of-plane Aromatic C-H Bending	~880 - 800	Substituted Benzene Ring
C-Br Stretching	~650 - 550	Bromoalkane

Experimental Protocol: FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like **2-bromo-7-methoxy-9H-carbazole** using the KBr pellet method.

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet die
- Potassium bromide (KBr), spectroscopy grade

- Sample of **2-bromo-7-methoxy-9H-carbazole**

- Spatula

- Infrared lamp (optional, for drying)

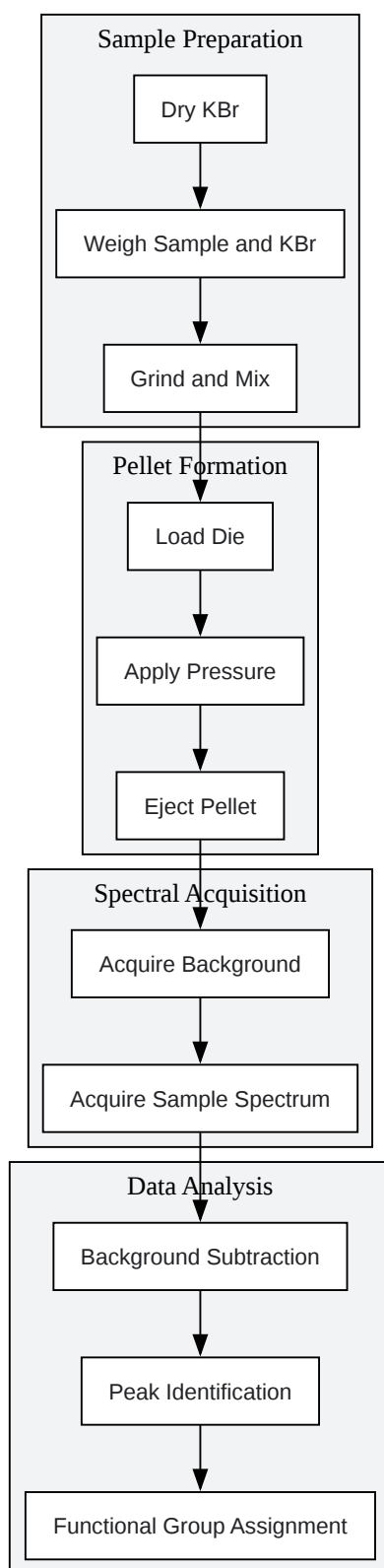
Procedure:

- Sample Preparation:
 - Thoroughly dry the KBr powder under an infrared lamp or in an oven to remove any moisture, which can interfere with the spectrum.
 - Weigh approximately 1-2 mg of the **2-bromo-7-methoxy-9H-carbazole** sample and 100-200 mg of dry KBr.
 - Grind the KBr in the agate mortar to a fine powder.
 - Add the sample to the mortar and continue grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
- Pellet Formation:
 - Transfer a small amount of the mixture into the pellet die.
 - Ensure the surface of the mixture is level.
 - Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.
 - Release the pressure and carefully remove the die. A transparent or translucent pellet should be formed.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- Data Analysis:
 - Process the raw data by performing a background subtraction.
 - Identify and label the significant absorption peaks in the spectrum.
 - Compare the observed peak positions with the expected vibrational frequencies to assign the functional groups present in the molecule.

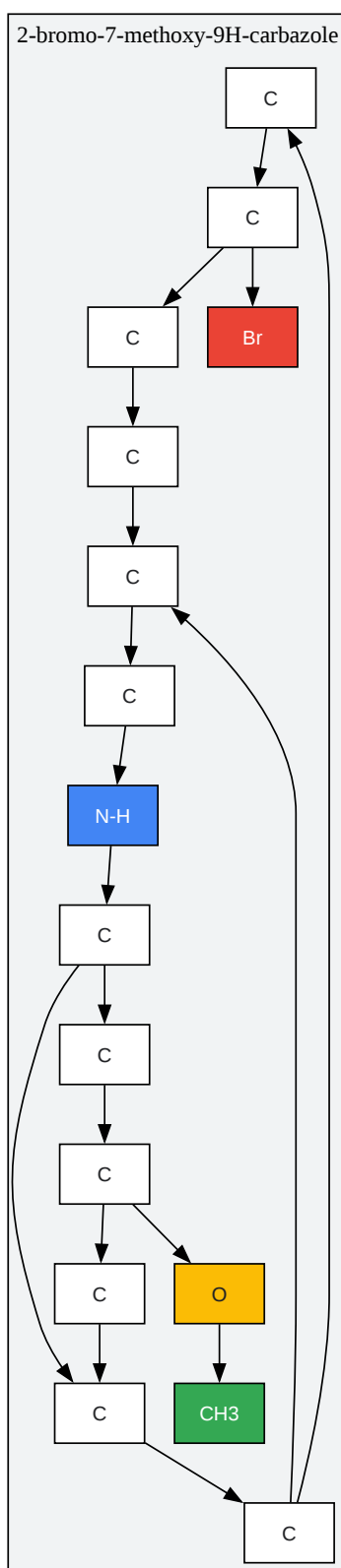
Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the molecular structure of **2-bromo-7-methoxy-9H-carbazole**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for FT-IR analysis of a solid sample.



[Click to download full resolution via product page](#)

Caption: Key functional groups in **2-bromo-7-methoxy-9H-carbazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Electronic and vibrational spectra of a series of substituted carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [FT-IR Analysis of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278096#ft-ir-analysis-of-2-bromo-7-methoxy-9h-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com